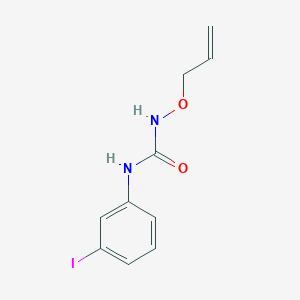
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EHP-101, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various neurological and inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of microglia activation, the reduction of oxidative stress and neuroinflammation, and the promotion of neuroprotection and neuroregeneration. These effects are mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity, which allows for precise targeting of specific pathways and cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, including the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of novel therapeutic applications in other neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential drug-drug interactions and adverse effects.
Méthodes De Synthèse
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isopropoxybenzoyl chloride with 3-hydroxy-4-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base, followed by the reaction of the resulting intermediate with 3-ethoxy-4-hydroxybenzaldehyde. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and chronic pain. Several preclinical studies have demonstrated the efficacy of this compound in reducing inflammation, oxidative stress, and neuronal damage in animal models of these disorders.
Propriétés
Formule moléculaire |
C28H28N2O6 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(E)-[2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate |
InChI |
InChI=1S/C28H28N2O6/c1-4-35-23-14-20(9-12-22(23)31)25-24(26(32)19-7-10-21(11-8-19)36-17(2)3)27(33)28(34)30(25)16-18-6-5-13-29-15-18/h5-15,17,25,31-32H,4,16H2,1-3H3/b26-24+ |
Clé InChI |
JHPPYFJYIIUAOZ-SHHOIMCASA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)

![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)



![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)

